2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one is a complex organic compound featuring bromine, fluorine, and iodine substituents on a benzo[b]furan core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[b]furan core, followed by the introduction of bromine, fluorine, and iodine substituents through halogenation reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism by which 2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms can influence its reactivity and binding affinity, making it a versatile compound for various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-7-iodofluorene: Another halogenated compound with similar structural features.
2-Bromo-6-fluorobenzonitrile: Shares the bromine and fluorine substituents but differs in the core structure.
Uniqueness: 2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one is unique due to the combination of bromine, fluorine, and iodine on the benzo[b]furan core. This specific arrangement of halogens can impart distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H3BrFIO2 |
---|---|
Molekulargewicht |
356.91 g/mol |
IUPAC-Name |
2-bromo-7-fluoro-6-iodo-1-benzofuran-3-one |
InChI |
InChI=1S/C8H3BrFIO2/c9-8-6(12)3-1-2-4(11)5(10)7(3)13-8/h1-2,8H |
InChI-Schlüssel |
KPJLRAWYPIGUOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=O)C(O2)Br)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.